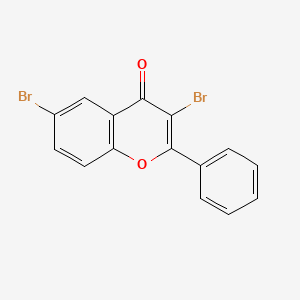
3,6-Dibromo-2-phenyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dibromo-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of oxygen-containing heterocycles that exhibit a wide range of biological activities. The presence of bromine atoms at positions 3 and 6, along with a phenyl group at position 2, makes this compound particularly interesting for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibromo-2-phenyl-4H-chromen-4-one typically involves the bromination of 2-phenyl-4H-chromen-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve selective bromination at the 3 and 6 positions.
Industrial Production Methods
Industrial production methods for 3,6-dibromo-2-phenyl-4H-chromen-4-one are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
化学反応の分析
Types of Reactions
3,6-dibromo-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) are used.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Quinones or other oxidized products.
Reduction Reactions: Dihydro derivatives or other reduced forms of the compound.
科学的研究の応用
3,6-dibromo-2-phenyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, dyes, and other industrial applications.
作用機序
The mechanism of action of 3,6-dibromo-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Phenyl-4H-chromen-4-one: Lacks the bromine atoms at positions 3 and 6, making it less reactive in certain substitution reactions.
3,6-Dichloro-2-phenyl-4H-chromen-4-one: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological properties.
3,6-Dimethyl-2-phenyl-4H-chromen-4-one: Contains methyl groups instead of bromine, resulting in different steric and electronic effects.
Uniqueness
3,6-dibromo-2-phenyl-4H-chromen-4-one is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over similar compounds.
特性
CAS番号 |
107917-81-7 |
|---|---|
分子式 |
C15H8Br2O2 |
分子量 |
380.03 g/mol |
IUPAC名 |
3,6-dibromo-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H8Br2O2/c16-10-6-7-12-11(8-10)14(18)13(17)15(19-12)9-4-2-1-3-5-9/h1-8H |
InChIキー |
CACQSERPCWDKIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


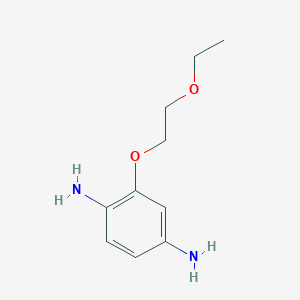
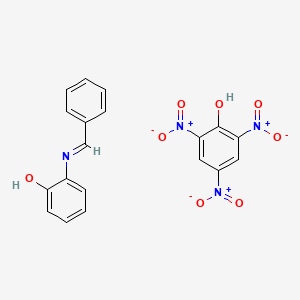
![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)
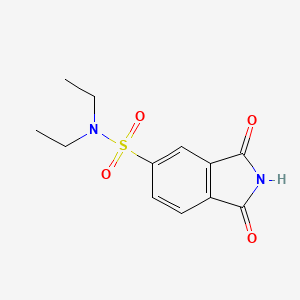
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)
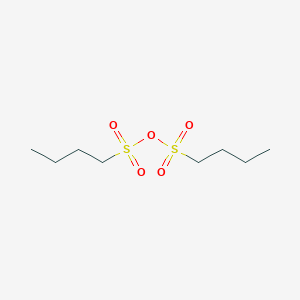
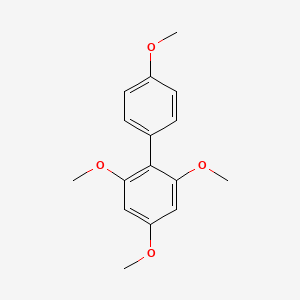

![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)
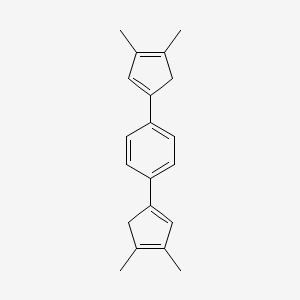
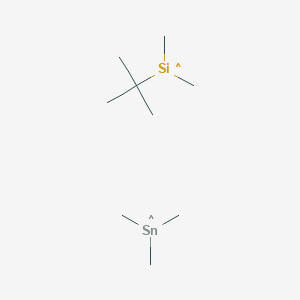
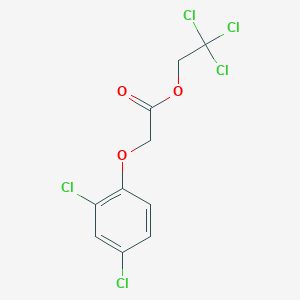
![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)
